REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]1[C:17]([F:18])=[C:16]([O:19][CH3:20])[C:12](C(O)=O)=[C:11]([O:21][CH3:22])[C:10]=1[F:23])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>ClC1C=CC=CC=1>[CH2:1]([NH:8][C:9]1[C:10]([F:23])=[C:11]([O:21][CH3:22])[CH:12]=[C:16]([O:19][CH3:20])[C:17]=1[F:18])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)NC1=C(C(=C(C(=O)O)C(=C1F)OC)OC)F
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Name
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|
Quantity
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45 mL
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Type
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solvent
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Smiles
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ClC1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution heated
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Type
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TEMPERATURE
|
Details
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to reflux under nitrogen where it
|
Type
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TEMPERATURE
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Details
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was maintained for 16 hours
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Duration
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16 h
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Type
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EXTRACTION
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Details
|
extracted with saturated, aqueous sodium bicarbonate solution (2×5 mL)
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Type
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CONCENTRATION
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Details
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The organic layer was concentrated under reduced pressure to an oil that
|
Type
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CUSTOM
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Details
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crystallized
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Type
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CUSTOM
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Details
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This was recrystallized from heptane (10 mL) and toluene (5 mL)
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Type
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TEMPERATURE
|
Details
|
the mixture cooled to −10° C.
|
Type
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FILTRATION
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Details
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filtered
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Type
|
WASH
|
Details
|
the crystals washed with heptane (10 mL) and vacuum
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Type
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CUSTOM
|
Details
|
dried at 35° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC1=C(C(=CC(=C1F)OC)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26.5 mmol | |
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |